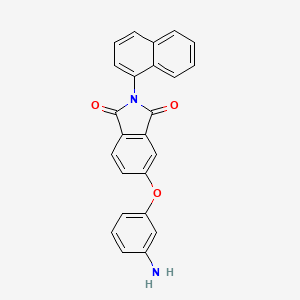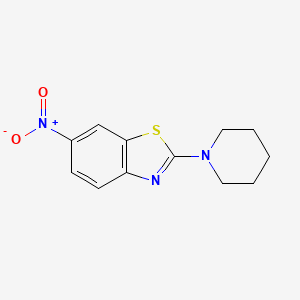![molecular formula C22H17BrN2O3 B11534422 4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-2-(4-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11534422.png)
4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-2-(4-methyl-1,3-benzoxazol-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL is a complex organic compound that features a combination of bromine, methoxy, and benzoxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL typically involves a multi-step process. One common method involves the condensation of 3-bromo-4-methoxybenzaldehyde with 2-amino-4-methylbenzoxazole in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as methanol at room temperature, resulting in the formation of the desired imine product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(E)-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-[(E)-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO]-2-METHYL-5,6,7,8-TETRAHYDRO 1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
- 2-({[4-(4-{[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}PHENOXY)PHENYL]IMINO}METHYL)-6-METHOXY PHENOL
Uniqueness
The uniqueness of 4-[(E)-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom and the benzoxazole moiety enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C22H17BrN2O3 |
|---|---|
Molecular Weight |
437.3 g/mol |
IUPAC Name |
4-[(3-bromo-4-methoxyphenyl)methylideneamino]-2-(4-methyl-1,3-benzoxazol-2-yl)phenol |
InChI |
InChI=1S/C22H17BrN2O3/c1-13-4-3-5-20-21(13)25-22(28-20)16-11-15(7-8-18(16)26)24-12-14-6-9-19(27-2)17(23)10-14/h3-12,26H,1-2H3 |
InChI Key |
LCODRZVHDHCSPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)C3=C(C=CC(=C3)N=CC4=CC(=C(C=C4)OC)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-2-(3-methylanilino)-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B11534343.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-chlorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11534355.png)
![2-bromo-N-[2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11534358.png)

![(2E)-5-ethoxy-2-[(heptylamino)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B11534372.png)
![2,4-dibromo-6-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11534380.png)
![2,4-Dimethoxy-N'-[(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-YL]methylidene]benzohydrazide](/img/structure/B11534384.png)
![4-methyl-2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11534392.png)
![1-(3-Methoxyphenyl)-3-[4-(phenylsulfonyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11534400.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11534401.png)
![2-[(2-Fluorophenyl)hydrazono]-3-imino-3-morpholino-propionitrile](/img/structure/B11534410.png)


![(2R,3R,10bS)-3-(2,2-dimethylpropanoyl)-2-phenyl-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11534427.png)
